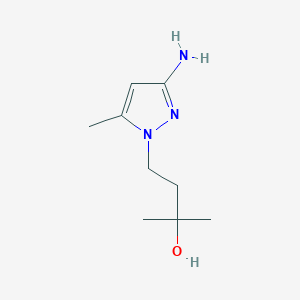
2-(4-Bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a bromothiophene and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions generally include:
Reagents: Boronic acid, halide (such as 4-bromothiophene), palladium catalyst (Pd(PPh3)4), and a base (such as K3PO4).
Solvent: Commonly used solvents include ethanol or a mixture of ethanol and water.
Temperature: The reaction is typically carried out at elevated temperatures, around 90°C.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura cross-coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
2-(4-Bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
2-(4-Bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly in the context of its interactions with biological macromolecules.
作用機序
The mechanism of action of 2-(4-Bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .
類似化合物との比較
Similar Compounds
2-(4-Bromophenyl)-6-methylpyrimidine-4-carboxylic acid: Similar structure but with a phenyl group instead of a thiophene ring.
2-(4-Chlorothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-(4-Bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid is unique due to the presence of the bromothiophene moiety, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in medicinal chemistry and materials science .
特性
分子式 |
C10H7BrN2O2S |
|---|---|
分子量 |
299.15 g/mol |
IUPAC名 |
2-(4-bromothiophen-2-yl)-6-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O2S/c1-5-2-7(10(14)15)13-9(12-5)8-3-6(11)4-16-8/h2-4H,1H3,(H,14,15) |
InChIキー |
XNXGMUISOJKHCW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)C2=CC(=CS2)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


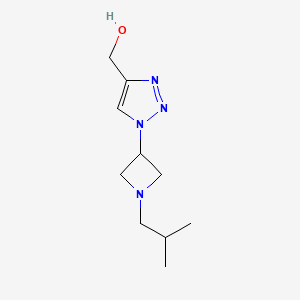

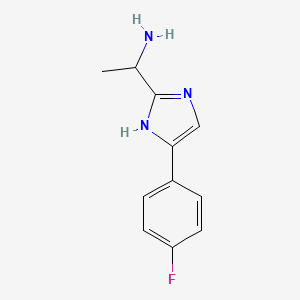
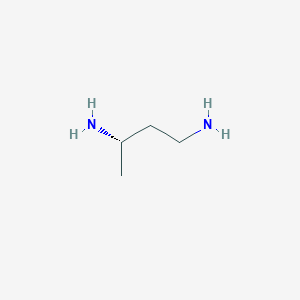
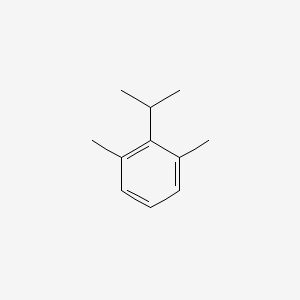
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3(2H)-thione](/img/structure/B13341845.png)
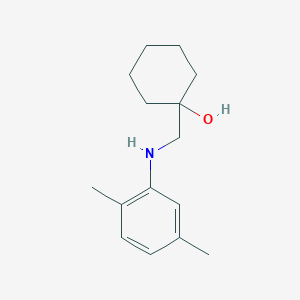
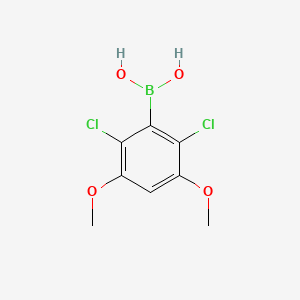
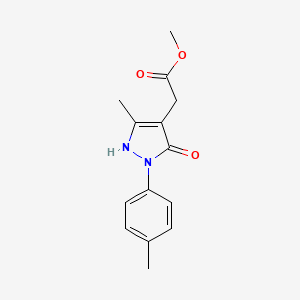
![1-(4-Methoxybenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13341853.png)
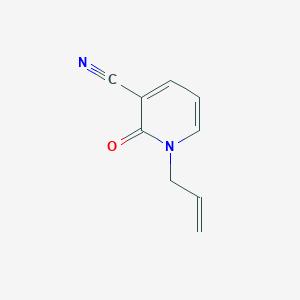
![(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B13341865.png)
